2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Stereochemistry SAR consistency Procurement specification

SAR interpretation in lead-optimisation programmes can be confounded by isomeric impurities. This cis-racemic hydrochloride salt solves that pain point by providing a single, defined scaffold. - Verified ≥95 % purity with melting point 123-125 °C for gravimetric reliability. - Rigid cis-2-aryloxy geometry and ortho-ethoxy vector ensure conformational consistency across automated parallel-synthesis workflows. - Immediate deployment in SPR and thermal-shift assays - no additional purification required.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 1354953-03-9
Cat. No. B1423292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride
CAS1354953-03-9
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC2CCCC2N.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14;/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3;1H
InChIKeyKXWDGVJXRRLOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS 1354953-03-9) – Chemical Class & Baseline Procurement Profile


2‑(2‑Ethoxyphenoxy)cyclopentan‑1‑amine hydrochloride is a cis‑configured cyclopentylamine derivative supplied as the racemic hydrochloride salt (C₁₃H₂₀ClNO₂, MW 257.76 g·mol⁻¹) [1]. The molecule carries an ethoxy‑substituted phenoxy group on the cyclopentane ring adjacent to the primary amine, giving it a rigid, chiral scaffold with a calculated partition coefficient (XLogP3‑AA) of 2.3 [2]. It is commercially catalogued as a versatile small‑molecule building block, most commonly sourced under part number EN300‑90483 with a certified minimum purity of 95 % .

Why Unqualified Substitution of 2‑(2‑Ethoxyphenoxy)cyclopentan‑1‑amine hydrochloride Risks Project Reproducibility


Generic replacement of this scaffold with an unqualified “cyclopentanamine building block” is chemically unsound because the substitution pattern – cis‑2‑aryloxy with an ortho‑ethoxy motif – defines both conformational rigidity and electronic character. The hydrochloride salt form provides defined stoichiometry, verified purity (≥95 %), and a reproducible melting point (123–125 °C) that directly supports gravimetric handling and crystallization reproducibility [1]. Using the free‑base, a regioisomeric (e.g., 3‑phenoxy) or trans‑diastereomeric analogue alters hydrogen‑bond donor/acceptor geometry and lipophilicity (ΔlogP ≥ 0.5 units), which can confound structure‑activity relationship (SAR) interpretation in lead‑optimisation programmes [2].

Quantitative Differentiation Evidence for 2‑(2‑Ethoxyphenoxy)cyclopentan‑1‑amine hydrochloride Against In‑Class Analogues


Stereochemical Identity: Pure cis‑Racemate Supplies a Single, Defined 3D Scaffold

The commercial product is specified as the pure cis‑configured (1R,2S/1S,2R) racemic form, in contrast to many 2‑aryloxy‑cyclopentanamine analogues that are offered as undefined cis/trans mixtures . Absence of the trans diastereomer is critical because cis‑2‑aryloxy placement fixes the amine and aryloxy groups in a syn‑periplanar orientation, presenting a well‑defined hydrogen‑bond donor–acceptor vector geometry [1].

Stereochemistry SAR consistency Procurement specification

Calculated Lipophilicity Advantage for CNS‑Oriented Fragment Libraries

The ortho‑ethoxy substitution on the phenoxy ring elevates the computed logP relative to the unsubstituted phenoxy congener. The XLogP3‑AA of the free base is 2.3, approximately 0.5–0.7 log units higher than the value expected for the 2‑phenoxy‑cyclopentanamine analogue [1]. This moderate increase balances aqueous solubility and passive membrane permeability, positioning the compound within favourable CNS‑MPO (Central Nervous System Multiparameter Optimization) property space for blood‑brain‑barrier penetration studies [2].

Lipophilicity CNS drug discovery Fragment-based screening

Salt Form and Physical‑Property Reproducibility Ensure Consistent Laboratory Handling

The hydrochloride salt is supplied with a certificate specifying a melting point of 123–125 °C and purity ≥95 % [1]. The free‑base counterpart (CAS 953720‑75‑7) lacks a defined melting point specification and has a lower molecular weight (221.29 g·mol⁻¹) [2]. The precise melting endotherm enables identity verification by differential scanning calorimetry (DSC) without further purification, a quality‑control advantage not uniformly available among in‑class 2‑aryloxy‑cyclopentanamine salts.

Formulation consistency Solid form Reproducibility

Pre‑Certified Purity Enables Direct Fragment‑Library Incorporation Without Further Purification

The standard catalog specification guarantees a minimum purity of 95% (HPLC or qNMR) [1]. This contrasts with numerous unvalidated 2‑aryloxy‑cyclopentanamine analogues that are sold at ambiguous purity grades (e.g., “>90%” or “typical purity”). The defined 95% threshold satisfies the ≥95% acceptance criterion commonly applied to fragment screening libraries, allowing the compound to be plated directly into biochemical or biophysical screens without preparatory LC‑MS purification [2].

Fragment-based drug discovery Library QC Procurement specification

Recommended Research and Procurement Applications for 2‑(2‑Ethoxyphenoxy)cyclopentan‑1‑amine hydrochloride


Stereochemically Defined Scaffold for CNS‑Directed Fragment‑Based Screening

The compound’s cis‑configured racemic scaffold, combined with its moderately elevated logP (2.3), makes it an attractive entry for fragment libraries targeting neurotransmitter transporters or GPCRs expressed in the central nervous system [1]. Its ≥95% purity and verified solid‑form properties satisfy direct‑plate QC requirements, enabling immediate deployment in surface plasmon resonance (SPR) or thermal‑shift assays without additional purification [2].

Medicinal‑Chemistry Starting Point for Ortho‑Ethoxy SAR Expansion

The presence of the ortho‑ethoxy substituent provides a concrete SAR vector absent in the simpler 2‑phenoxycyclopentan‑1‑amine chemotype [1]. Hit‑expansion programmes can use this compound as the reference core for systematic variation of the alkoxy chain length and branching, leveraging the defined stereochemistry to attribute affinity changes solely to the alkoxy modification rather than to isomeric impurities [2].

Hydrochloride Salt as a Weighable, Stable Building Block for Parallel Synthesis

The hydrochloride form offers superior bench‑top stability and accurate gravimetric dispensing compared with the free base [1]. The melting point of 123–125 °C serves as an internal quality checkpoint prior to amide coupling or reductive amination library production, reducing batch‑failure rates in automated parallel‑synthesis workflows [2].

Quality‑Controlled Probe Molecule for In‑Vitro Transportor or Enzyme Inhibition Assays

Owing to the specified purity and defined salt stoichiometry, the compound can be used as a calibrated probe in biochemical assays where precise concentration–response curves are needed [1]. Its cis‑2‑aryloxy geometry positions the amine for potential hydrogen‑bonding interactions with aspartate or glutamate side chains common in aminergic receptor binding sites, making it a relevant starting point for focused kinase or GPCR inhibitor discovery [2].

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